![molecular formula C7H13NO B13240501 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13240501.png)
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-oxabicyclo[310]hexan-1-amine is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine typically involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method is the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate, which is further cyclized to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for larger-scale production, potentially involving continuous flow processes and optimization of reaction conditions to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of the oxirane ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced forms with opened oxirane rings.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of bioactive compounds that can inhibit specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but containing a nitrogen atom in the ring.
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different substituents.
Uniqueness
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine is unique due to its oxirane ring, which imparts distinct reactivity compared to other bicyclic compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for the development of new bioactive molecules.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine |
InChI |
InChI=1S/C7H13NO/c1-6(2)7(8)3-5(7)4-9-6/h5H,3-4,8H2,1-2H3 |
Clé InChI |
RYJSLMAXQCGDMN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CC2CO1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
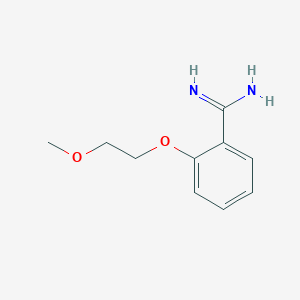
![Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13240442.png)
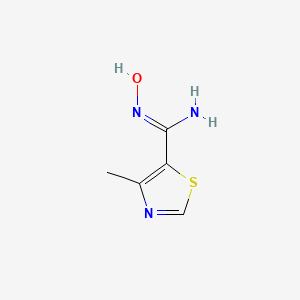

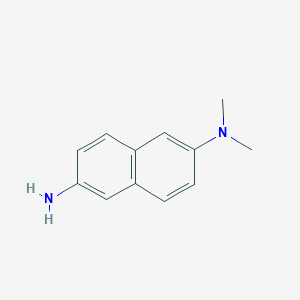
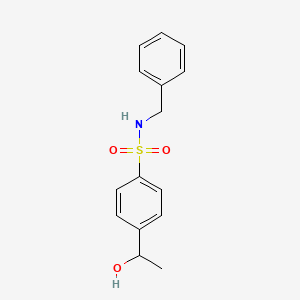
![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13240471.png)
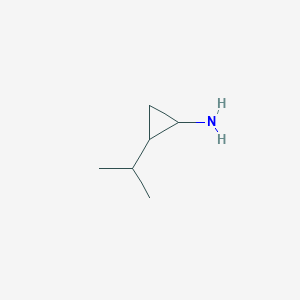
![1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol](/img/structure/B13240484.png)
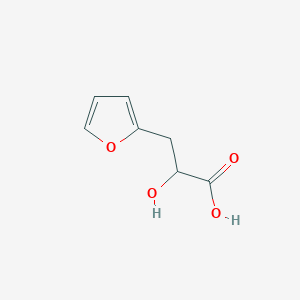


![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)
